Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride
Overview
Description
Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride is an organic compound with the molecular formula C9H10Cl2NO. It is a derivative of acetimidate, characterized by the presence of a 2,4-dichlorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride can be synthesized through the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of hydrochloric acid. The reaction typically involves cooling the mixture to a low temperature (around -5 to 0°C) and then slowly adding dry hydrogen chloride gas. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in a reactor equipped with cooling and stirring mechanisms. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichlorophenylacetic acid and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid solutions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4-dichlorophenylacetic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oximes.
Reduction: Amines.
Scientific Research Applications
Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of proteins and peptides through amidination reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is primarily due to the presence of the imidate group, which can undergo nucleophilic attack. This property makes it useful in modifying biomolecules and synthesizing complex organic structures.
Comparison with Similar Compounds
Similar Compounds
- Methyl acetimidate hydrochloride
- Ethyl acetimidate hydrochloride
- Methyl benzimidate hydrochloride
Uniqueness
Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other imidates may not be as effective.
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenyl)ethanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c1-13-9(12)4-6-2-3-7(10)5-8(6)11;/h2-3,5,12H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOAUBMGBAJSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC1=C(C=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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